

physicochemical properties of 4-Fluorophthalic acid

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Compound of Interest

Compound Name: 4-Fluorophthalic acid

Cat. No.: B3021432

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Molecular Identity and Structural Characteristics

4-Fluorophthalic acid, systematically named 4-Fluorobenzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid.^{[1][2]} The molecule consists of a benzene ring substituted with two adjacent carboxylic acid groups and a single fluorine atom at the C4 position. This substitution pattern is critical to its chemical behavior.

The electron-withdrawing nature of the fluorine atom via the inductive effect, combined with the resonance effects of the aromatic ring and two carboxyl groups, creates a molecule with distinct electronic and steric properties. These features are foundational to its application as a monomer in polymerization, where it imparts enhanced thermal stability and chemical resistance, and as an intermediate in the synthesis of complex pharmaceuticals.^{[1][2]}

Property	Value	Source(s)
CAS Number	320-97-8	[3] [4]
Molecular Formula	C ₈ H ₅ FO ₄	[3] [4]
Molecular Weight	184.12 g/mol	[3] [5]
IUPAC Name	4-fluorobenzene-1,2-dicarboxylic acid	[4]
Synonyms	4-Fluorophthalic acid	[1] [3]
Appearance	White to Off-White Solid/Powder	[1] [3]
InChI Key	OMCXTFVBNCFZMY-UHFFFAOYSA-N	[3] [4]

Core Physicochemical Properties

The physical and chemical properties of **4-Fluorophthalic acid** are summarized below. These values are critical for predicting its behavior in various chemical processes, from reaction setup to purification and formulation.

Thermal and Physical Data

The melting and boiling points reflect the strong intermolecular hydrogen bonding afforded by the two carboxylic acid groups. The compound is noted to be hygroscopic, meaning it can absorb moisture from the atmosphere, a key consideration for storage.[\[3\]](#)

Parameter	Value	Notes	Source(s)
Melting Point	154-158 °C	[3]	
Boiling Point	377.2 ± 27.0 °C	Predicted	[3]
Density	1.551 ± 0.06 g/cm ³	Predicted	[3]
Form	Solid	Crystalline solid or powder	[2] [3]

Solubility Profile

The solubility of **4-Fluorophthalic acid** is dictated by the polarity of its functional groups. While the two carboxylic acid groups can engage in hydrogen bonding, the overall molecule retains significant nonpolar character from the benzene ring.

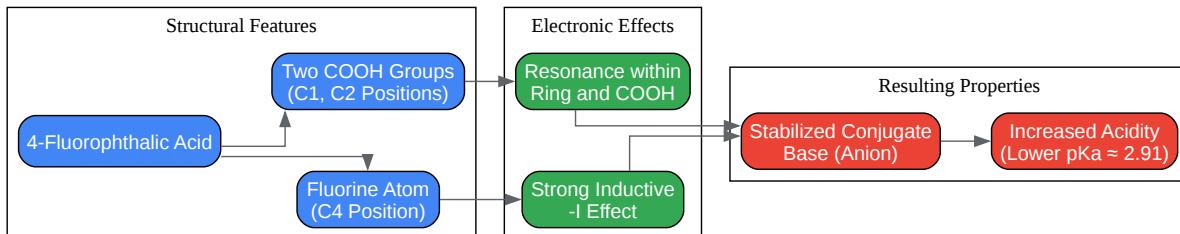
- Aqueous Solubility: It has limited solubility in water.[\[2\]](#)[\[3\]](#) This is typical for aromatic carboxylic acids where the hydrophobic benzene ring dominates.[\[6\]](#) However, its solubility can be greatly increased in basic aqueous solutions due to the formation of the highly soluble dicarboxylate salt.
- Organic Solubility: It is soluble in polar organic solvents like ethanol and acetone and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[\[2\]](#)[\[3\]](#)

Acidity (pKa)

The acidity of the carboxylic acid groups is a defining feature of **4-Fluorophthalic acid**. The predicted pKa of the first dissociation is approximately 2.91.[\[3\]](#)

Causality of Acidity:

- Dual Carboxyl Groups: Like its parent, phthalic acid, the two adjacent carboxylic acid groups influence each other's acidity. The first proton is relatively acidic.
- Inductive Effect of Fluorine: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the benzene ring, stabilizing the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization makes the carboxylic acid groups more acidic (i.e., lowers the pKa) compared to the non-fluorinated phthalic acid. For comparison, the pKa of benzoic acid is 4.2, while that of 4-fluorobenzoic acid is 4.14, demonstrating the acid-strengthening effect of the para-fluorine substituent.[\[7\]](#)[\[8\]](#) The effect is more pronounced in **4-Fluorophthalic acid** due to the presence of two acid groups.



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Caption: Influence of Molecular Structure on Acidity.

Spectroscopic and Analytical Characterization

A multi-technique approach is required for the unambiguous characterization of **4-Fluorophthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to solubility.

- ¹H NMR: The proton spectrum is expected to show complex signals in the aromatic region (typically 7.0-8.5 ppm). The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by both the adjacent protons and the fluorine atom (H-F coupling). The two acidic protons of the carboxylic acids will appear as a single, broad singlet at a very downfield chemical shift (>12 ppm), which will disappear upon D₂O exchange.
- ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals.^[5]
 - Carbonyl Carbons: Two signals in the 165-175 ppm region for the carboxylic acid carbons.

- Aromatic Carbons: Six signals in the aromatic region (110-170 ppm). The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond coupling constant (${}^1\text{JCF}$), appearing as a doublet. The other aromatic carbons will also show smaller couplings to fluorine (${}^2\text{JCF}$, ${}^3\text{JCF}$).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- O-H Stretch: A very broad absorption band is expected in the $3300\text{-}2500\text{ cm}^{-1}$ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[9]
- C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm^{-1} .[10]
- C=O Stretch: A strong, sharp absorption band around 1700 cm^{-1} corresponds to the C=O stretching of the carboxylic acid groups.[9][10]
- C=C Stretch: Aromatic ring C=C stretching vibrations will appear as multiple bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-F Stretch: A strong absorption band in the $1300\text{-}1000\text{ cm}^{-1}$ region is indicative of the C-F bond stretch.[11]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically measured in a polar solvent like ethanol or methanol, provides information about the electronic transitions within the molecule. **4-Fluorophthalic acid** is expected to exhibit strong absorption bands in the UV region, characteristic of aromatic carboxylic acids. The primary absorption is due to $\pi \rightarrow \pi^*$ transitions within the substituted benzene ring. The presence of the carboxyl groups and the fluorine atom will cause a slight shift in the absorption maxima (λ_{max}) compared to unsubstituted benzene.

Experimental Protocols

The following protocols describe standard methodologies for characterizing the key physicochemical properties of **4-Fluorophthalic acid**.

Protocol: Determination of pKa via Potentiometric Titration

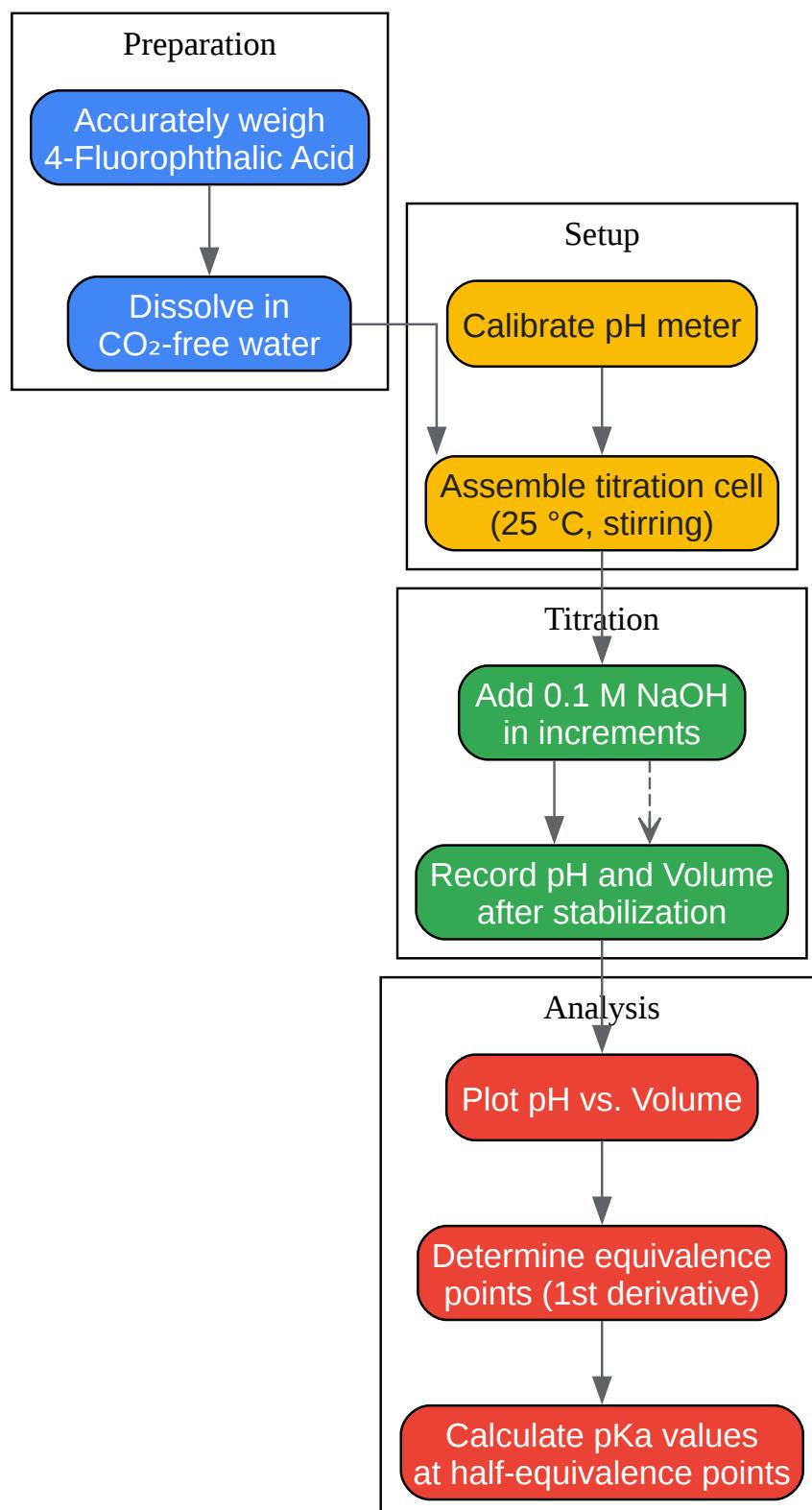
This protocol provides a self-validating system for accurately determining the acid dissociation constants.

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination. It relies on monitoring the pH change of a solution of the acid as a standardized base is added. The equivalence points and half-equivalence points, identified from the titration curve, directly yield the pKa values. The use of a calibrated pH meter ensures high accuracy and trustworthiness of the results.

Methodology:

- **Preparation:** Accurately weigh approximately 100 mg of **4-Fluorophthalic acid** and dissolve it in 50 mL of deionized, CO₂-free water. Gentle heating may be required. If solubility is low, a co-solvent like ethanol (20-50%) can be used.
- **Titration Setup:** Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Insert a calibrated combination pH electrode and a magnetic stirrer.
- **Titrant:** Use a standardized 0.1 M NaOH solution as the titrant, delivered via a calibrated burette or an automated titrator.
- **Procedure:**
 - Begin stirring the solution at a moderate, constant rate.
 - Record the initial pH.
 - Add the NaOH titrant in small increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue the titration until the pH has risen significantly past the second expected equivalence point (e.g., to pH 11-12).

- Data Analysis:
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis).
 - Determine the two equivalence points from the points of maximum slope on the first derivative plot ($\Delta\text{pH}/\Delta\text{V}$ vs. V).
 - The $\text{pK}_{\text{a}1}$ is the pH at the volume of NaOH corresponding to the first half-equivalence point (half the volume to the first equivalence point).
 - The $\text{pK}_{\text{a}2}$ is the pH at the volume of NaOH corresponding to the second half-equivalence point (midway between the first and second equivalence points).

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Caption: Workflow for Potentiometric Titration.

Protocol: Characterization by IR Spectroscopy

Expertise & Rationale: The KBr pellet method is a robust technique for obtaining high-quality IR spectra of solid samples. It minimizes interference from solvents and produces sharp, well-defined peaks. Grinding the sample with dry KBr ensures it is finely dispersed in the transparent matrix, reducing scattering effects and leading to a trustworthy spectrum representative of the compound's vibrational modes.

Methodology:

- Sample Preparation:
 - Gently grind ~1-2 mg of **4-Fluorophthalic acid** with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture should become a fine, homogenous powder.
 - Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm^{-1}). Grinding ensures the sample is intimately mixed and particle size is reduced to minimize light scattering.
- Pellet Formation:
 - Transfer the powder to a pellet-pressing die.
 - Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment first.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Analysis:

- Process the spectrum (baseline correction, if necessary).
- Identify the characteristic absorption bands and assign them to the corresponding functional groups (O-H, C=O, C-F, etc.).

Applications and Relevance

The unique physicochemical properties of **4-Fluorophthalic acid** make it a valuable compound for specialized applications.

- Polymer Chemistry: It serves as a key monomer for producing high-performance polyimides and other polymers. The fluorine atom enhances thermal stability, chemical resistance, and flame retardancy in the resulting materials, which are used in aerospace, automotive, and electronics industries.[1]
- Pharmaceutical Synthesis: It is a versatile intermediate in drug discovery.[2][4] The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).
- Emerging Applications: Research has highlighted its potential as a disinfectant, an antifungal agent, and even as a stabilizing agent for vaccines, which could help overcome cold-chain storage limitations.[1][2]

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